2-(Cyclopropylmethoxy)-3-methylphenol
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Overview
Description
2-(Cyclopropylmethoxy)-3-methylphenol is an organic compound with a unique structure that includes a cyclopropylmethoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-3-methylphenol typically involves the reaction of 3-methylphenol with cyclopropylmethanol in the presence of a suitable catalyst. One common method involves the use of an acid catalyst to facilitate the etherification reaction. The reaction conditions often include heating the reactants to a temperature range of 100-150°C for several hours to achieve a good yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form cyclopropylmethoxy-3-methylcyclohexanol.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Cyclopropylmethoxy-3-methylcyclohexanol.
Substitution: Nitro, bromo, and sulfonyl derivatives of the original compound.
Scientific Research Applications
2-(Cyclopropylmethoxy)-3-methylphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-3-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the cyclopropylmethoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopropylmethoxy)phenol
- 3-Methylphenol
- 2-Methoxy-3-methylphenol
Uniqueness
2-(Cyclopropylmethoxy)-3-methylphenol is unique due to the presence of both the cyclopropylmethoxy and methyl groups on the phenol ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced biological activity or improved material properties, depending on the specific application.
Properties
Molecular Formula |
C11H14O2 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(cyclopropylmethoxy)-3-methylphenol |
InChI |
InChI=1S/C11H14O2/c1-8-3-2-4-10(12)11(8)13-7-9-5-6-9/h2-4,9,12H,5-7H2,1H3 |
InChI Key |
LPOCACRWIFKUKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)O)OCC2CC2 |
Origin of Product |
United States |
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